molecular formula C21H18O4 B125100 3,4-Bis(benzyloxy)benzoic acid CAS No. 1570-05-4

3,4-Bis(benzyloxy)benzoic acid

Cat. No. B125100
CAS RN: 1570-05-4
M. Wt: 334.4 g/mol
InChI Key: BYOKJLCIKSFPDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Bis(benzyloxy)benzoic acid is a substituted benzoic acid . Its molecular formula is C21H18O4 . It has a molecular weight of 334.37 .


Molecular Structure Analysis

The molecular structure of 3,4-Bis(benzyloxy)benzoic acid consists of a benzoic acid core with benzyloxy groups attached at the 3 and 4 positions . The InChI code for this compound is 1S/C21H18O4/c22-21(23)18-11-12-19(24-14-16-7-3-1-4-8-16)20(13-18)25-15-17-9-5-2-6-10-17/h1-13H,14-15H2,(H,22,23) .


Chemical Reactions Analysis

Benzylic acids, like 3,4-Bis(benzyloxy)benzoic acid, are susceptible to oxidative degradation, especially when the benzylic position is not completely substituted . The reaction is endothermic and requires energy .


Physical And Chemical Properties Analysis

3,4-Bis(benzyloxy)benzoic acid is a solid at room temperature . It should be stored in a dry place .

Scientific Research Applications

Lanthanide-based Coordination Polymers

3,4-Bis(benzyloxy)benzoic acid has been used in the synthesis of lanthanide coordination compounds. These compounds are characterized for their photophysical properties, with some showing bright green luminescence efficiencies and longer excited state lifetimes. The coordinated benzoate ligands in these complexes act as efficient light harvesting chromophores, demonstrating potential in the field of luminescence and photophysical studies (Sivakumar, Reddy, Cowley, & Butorac, 2011).

Hybrid Materials with Covalently Bonded Rare Earth Complexes

This compound has been employed as an organic bridge molecule in the construction of chemically bonded inorganic–organic rare earth hybrid materials. Through a sol–gel process, these materials, particularly the terbium systems, exhibit high thermal stability and amorphous structure features. This demonstrates its utility in developing new materials with unique properties, such as efficient ligand-to-metal energy transfer mechanisms (Zhang, Sheng, Zheng, & Zou, 2015).

Safety And Hazards

This compound is considered hazardous. It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation when handling this compound .

properties

IUPAC Name

3,4-bis(phenylmethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O4/c22-21(23)18-11-12-19(24-14-16-7-3-1-4-8-16)20(13-18)25-15-17-9-5-2-6-10-17/h1-13H,14-15H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYOKJLCIKSFPDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40445890
Record name 3,4-Bis(benzyloxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40445890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Bis(benzyloxy)benzoic acid

CAS RN

1570-05-4
Record name 3,4-Bis(benzyloxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40445890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To 60 g (0.33 mole) of ethyl 3,4-dihydroxybenzoate in 50 ml of methyl ethyl ketone was added 105.5 g (0.76 mole) of K2CO3 and 168.8 g (0.76 mole) of benzyl bromide. The mixture was refluxed for 16 hours and filtered. Evaporation of the filtration gave an oil. This oil was mixed with 40 g of KOH, 350 ml of water and 350 ml of methanol and refluxed for 2.5 hours. The methanol was evaporated and the reaction mixture was acidified with concentrated HCl. The precipitate was filtered to give 101 g (92%) of the desired product; m.p. 184°-5° C. The NMR and IR spectra were consistent with the assigned structure.
Quantity
60 g
Type
reactant
Reaction Step One
Name
Quantity
105.5 g
Type
reactant
Reaction Step One
Quantity
168.8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
40 g
Type
reactant
Reaction Step Two
Quantity
350 mL
Type
solvent
Reaction Step Two
Name
Quantity
350 mL
Type
solvent
Reaction Step Two
Yield
92%

Synthesis routes and methods II

Procedure details

3,4-Dihydroxy benzoic acid, benzyl bromide, and potassium carbonate were dissolved in acetonitrile, and the solution was refluxed for 18 hours. The reaction solution was then cooled to room temperature and filtered. The solution was then concentrated and diluted with hexanes, resulting in a solid that was collected by filtration. The solid was then recrystallized in the mixture of THF and hexanes, giving rise to a pure product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a suspension of 3,4-dihydroxybenzoic acid (25.4 g, 0.17 mle) in ethanol (250 ml), 5N NaOH aq. (270 ml) and benzyl chloride (102 g, 0.81 mole) were added. The resulting mixture was reacted with stirring for 6 hours under reflux. The reaction mixture was cooled to room temperature, allowed to stand at same temperature overnight and acidified with conc. hydrochloric acid (40 ml). The precipitate was filtered, washed with hot ethanol and dried under reduced pressure to give 38.2 g of 3,4-dibenzyloxybenzoic acid as pale yellow crystals having a m.p. of 184°-186° C.
Quantity
25.4 g
Type
reactant
Reaction Step One
Quantity
102 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
270 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Bis(benzyloxy)benzoic acid
Reactant of Route 2
Reactant of Route 2
3,4-Bis(benzyloxy)benzoic acid
Reactant of Route 3
3,4-Bis(benzyloxy)benzoic acid
Reactant of Route 4
3,4-Bis(benzyloxy)benzoic acid
Reactant of Route 5
Reactant of Route 5
3,4-Bis(benzyloxy)benzoic acid
Reactant of Route 6
Reactant of Route 6
3,4-Bis(benzyloxy)benzoic acid

Citations

For This Compound
33
Citations
S Wang, Y Zhang, Q Li, R Sun, L Ma… - Australian Journal of …, 2016 - CSIRO Publishing
Amphiphilic peptides with or without oligoethylene glycol (OEG) chains based on 3,4-bis(benzyloxy)benzoic-linked glutamide were designed and their self-assembly was investigated. It …
Number of citations: 5 www.publish.csiro.au
MR Buemi, L De Luca, A Chimirri, S Ferro… - Bioorganic & medicinal …, 2013 - Elsevier
Several indole derivatives, that were highly potent ligands of GluN2B-subunit-containing N-methyl-d-aspartate (NMDA) receptor, also demonstrated antioxidant properties in ABTS …
Number of citations: 20 www.sciencedirect.com
T Kojima, N Hirasa, D Noguchi, T Ishizuka… - Inorganic …, 2010 - ACS Publications
A novel tris(2-pyridylmethyl)amine (TPA) derivate having two catechol moieties linked by amide linkages at the 6-positions of two pyridyl groups was synthesized. The ligand, N,N-bis[6-{…
Number of citations: 16 pubs.acs.org
T HORIE, Y KAWAMURA, M TSUKAYAMA… - Chemical and …, 1989 - jstage.jst.go.jp
The 5-methoxy group on 3, 5, 6, 7-tetramethoxyflavones and the 3-methoxy group on 3, 6, 7-trimethoxy-5-tosyloxyflavones were selectively cleaved with anhydrous aluminum bromide …
Number of citations: 31 www.jstage.jst.go.jp
T Horie, M Tsukayama, Y Kawamura… - The Journal of Organic …, 1987 - ACS Publications
Demethylation of five 7-hydroxy-3, 5, 8-trimethoxyflavones and their acetates with anhydrous aluminum halides in acetonitrile or ether was studied and the following results were found.(…
Number of citations: 40 pubs.acs.org
W Cheng, C Yang, X Ding, AC Engler… - …, 2015 - ACS Publications
Microbial colonization and biofilm formation is the leading cause of contact lens-related keratitis. Treatment of the condition remains a challenge because of the need for prolonged …
Number of citations: 57 pubs.acs.org
RA Gardner, R Kinkade, C Wang… - The Journal of organic …, 2004 - ACS Publications
A modular synthesis was developed to access petrobactin, a catechol-containing siderophore isolated from Marinobacter hydrocarbonoclasticus. A range of petrobactin homologues …
Number of citations: 97 pubs.acs.org
M Bermudez, M Grabowski, MS Murgueitio… - …, 2020 - Wiley Online Library
Toll‐like receptors (TLRs) build the first barrier in the innate immune response and therefore represent promising targets for the modulation of inflammatory processes. Recently, the …
Y Kashima, M Miyazawa - Bioorganic & medicinal chemistry letters, 2013 - Elsevier
A series of tri-O-methylnorbergenin analogues 1–9 were synthesized and their antioxidant activities and inhibitory effects on tyrosinase were evaluated. Among tested analogues, …
Number of citations: 13 www.sciencedirect.com
RJ Bergeron, G Huang, RE Smith, N Bharti… - Tetrahedron, 2003 - Elsevier
The total synthesis and the revised structural assignment of petrobactin, a siderophore isolated from the marine bacterium Marinobacter hydrocarbonoclasticus, is reported. The key step …
Number of citations: 78 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.